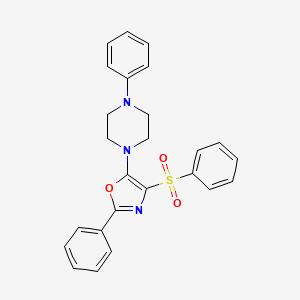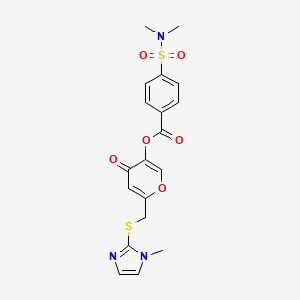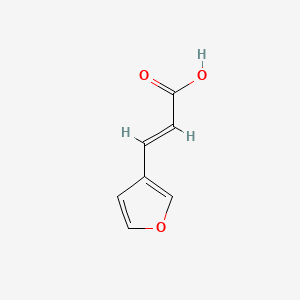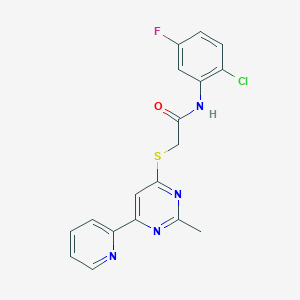
2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole, also known as PPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole is not well understood. However, it is believed that this compound exerts its effects through the modulation of various cellular signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of inflammatory mediators such as prostaglandins. Additionally, this compound has been found to modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor, which plays a key role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. For example, this compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation. Additionally, this compound has been shown to modulate the activity of certain neurotransmitter receptors, leading to a reduction in neuronal excitability.
Advantages and Limitations for Lab Experiments
One advantage of 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole is its potential as a multi-target drug, meaning that it can exert its effects through the modulation of multiple cellular signaling pathways. Additionally, this compound has been found to exhibit low toxicity, making it a potential candidate for the development of new drugs. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole. One potential direction is the development of new this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various scientific fields. Finally, studies are needed to evaluate the safety and efficacy of this compound in vivo, with the ultimate goal of developing new drugs for the treatment of various diseases.
Synthesis Methods
2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole can be synthesized through a multistep process involving the reaction of 2,5-dimethoxybenzaldehyde with phenylhydrazine to form 2-phenylhydrazine. The resulting compound is then reacted with piperazine to produce 2-phenyl-5-(4-phenylpiperazin-1-yl)oxazole. Finally, the compound is sulfonated with phenylsulfonyl chloride to yield this compound.
Scientific Research Applications
2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole has been extensively studied for its potential applications in various scientific fields. In the field of medicine, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, this compound has been found to possess anticonvulsant properties, making it a potential treatment for epilepsy.
In the field of biochemistry, this compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
4-(benzenesulfonyl)-2-phenyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c29-32(30,22-14-8-3-9-15-22)24-25(31-23(26-24)20-10-4-1-5-11-20)28-18-16-27(17-19-28)21-12-6-2-7-13-21/h1-15H,16-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUSLNGFPNPQGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(N=C(O3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2409943.png)
![[(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate](/img/structure/B2409946.png)


![1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2409952.png)



![5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2409956.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2409957.png)

![2-(3-methyl-2,6-dioxo-8-{[4-(propan-2-yl)phenyl]amino}-2,3,6,7-tetrahydro-1H-purin-7-yl)acetic acid](/img/structure/B2409961.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2409962.png)
![N-(4-acetylphenyl)-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2409964.png)